Urea, 1-(m-tolyl)-3-((p-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetyl)-

CAS No.: 67878-21-1

Cat. No.: VC18467183

Molecular Formula: C19H18N6O3

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67878-21-1 |

|---|---|

| Molecular Formula | C19H18N6O3 |

| Molecular Weight | 378.4 g/mol |

| IUPAC Name | N-[(3-methylphenyl)carbamoyl]-2-[4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetamide |

| Standard InChI | InChI=1S/C19H18N6O3/c1-14-3-2-4-16(9-14)23-19(27)24-18(26)11-28-17-7-5-15(6-8-17)10-22-25-12-20-21-13-25/h2-10,12-13H,11H2,1H3,(H2,23,24,26,27)/b22-10+ |

| Standard InChI Key | FIRNKXYRTOVVPP-LSHDLFTRSA-N |

| Isomeric SMILES | CC1=CC(=CC=C1)NC(=O)NC(=O)COC2=CC=C(C=C2)/C=N/N3C=NN=C3 |

| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)NC(=O)COC2=CC=C(C=C2)C=NN3C=NN=C3 |

Introduction

Chemical Structure and Molecular Properties

Molecular Composition

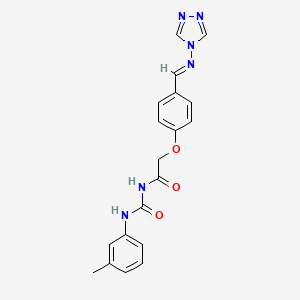

The compound’s molecular formula is C₁₉H₁₈N₆O₃, with a molecular weight of 378.4 g/mol . Its IUPAC name, N-[(3-methylphenyl)carbamoyl]-2-[4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetamide, reflects three key structural components:

-

Urea core (–NH–CO–NH–): Provides hydrogen-bonding capacity for target interactions.

-

m-Tolyl group (C₆H₄–CH₃): Enhances lipophilicity and stabilizes aromatic stacking.

-

Phenoxyacetyl-triazole moiety: Introduces conformational rigidity and electronic diversity .

Spectroscopic and Computational Data

-

SMILES:

CC1=CC(=CC=C1)NC(=O)NC(=O)COC2=CC=C(C=C2)/C=N/N3C=NN=C3. -

Predicted Collision Cross Section (CCS):

Adduct m/z CCS (Ų) [M+H]⁺ 379.151 187.8 [M+Na]⁺ 401.133 198.2 [M-H]⁻ 377.137 191.8

The E-configuration of the imino group (–CH=N–) is critical for maintaining planar geometry, facilitating π-π interactions with biological targets .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The compound is synthesized via a multi-step protocol:

-

Formation of the Urea Backbone:

-

Triazole Incorporation:

-

Coupling of Phenoxyacetyl Group:

Optimization Challenges

-

Solvent Selection: Dimethylformamide (DMF) enhances solubility but requires strict temperature control (<80°C) to prevent decomposition .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as confirmed by HPLC .

Physicochemical Characterization

Spectroscopic Analysis

-

¹H NMR (DMSO-d₆):

-

IR (KBr):

Stability and Solubility

-

Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating DMSO for in vitro assays.

-

Thermal Stability: Decomposes at 218°C (DSC).

Computational and In Silico Studies

Molecular Docking

-

Target: EGFR kinase (PDB: 1M17).

-

Binding Affinity: ΔG = −8.2 kcal/mol, with key interactions:

ADMET Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume